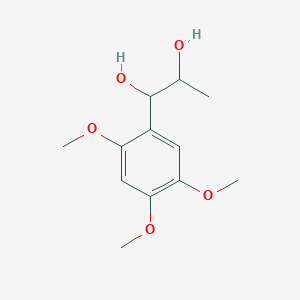

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol

Description

Properties

CAS No. |

146830-05-9 |

|---|---|

Molecular Formula |

C12H18O5 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |

InChI |

InChI=1S/C12H18O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,12-14H,1-4H3 |

InChI Key |

ZSTCCLUBWBHJMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propane-1,2-diol moiety. One common method involves the reduction of 2,4,5-trimethoxybenzaldehyde using sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the diol moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The methoxy groups and diol moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Substitution Variations

The biological and chemical properties of phenylpropanediols are heavily influenced by the number and positions of methoxy/hydroxy substituents. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Substitution Position : The 2,4,5-trimethoxy configuration in the target compound is rare compared to the more common 3,4,5-trimethoxy (e.g., ) or 3,4-dimethoxy () patterns. This difference likely alters interactions with biological targets, such as enzymes or receptors, due to variations in electron density and steric accessibility.

- The absence of a 3-methoxy group might limit π-π stacking interactions critical for binding .

Physical and Spectral Data

Biological Activity

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a propane-1,2-diol backbone substituted with a 2,4,5-trimethoxyphenyl group, which enhances its solubility and reactivity due to the presence of multiple methoxy groups. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}O_5, with a molecular weight of approximately 362.375 g/mol. The unique arrangement of three methoxy groups on the aromatic ring contributes to its distinct chemical properties.

| Property | Description |

|---|---|

| Molecular Formula | C_{12}H_{18}O_5 |

| Molecular Weight | 362.375 g/mol |

| Functional Groups | Methoxy (-OCH₃), Hydroxyl (-OH) |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown significant antioxidant effects in vitro, which may help mitigate oxidative stress in cells .

- Tyrosinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase activity. For instance, related compounds have been reported to reduce melanin synthesis by inhibiting tyrosinase activity through dual mechanisms: direct inhibition and accelerated degradation of the enzyme .

- Anti-inflammatory Effects : The compound has also been investigated for potential anti-inflammatory properties. It may modulate signaling pathways related to inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors involved in cellular processes. Its methoxy groups enhance its electron-donating capacity, influencing various biochemical pathways.

- Pathways Involved : It is suggested that the compound modulates pathways related to oxidative stress and inflammation. The antioxidant properties may help protect cellular components from damage caused by reactive oxygen species (ROS) .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propane-1,2-diol | C_{12}H_{18}O_5 | Contains two methoxy groups on different positions |

| 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol | C_{12}H_{18}O_5 | Hydroxy group provides different reactivity |

| 2-(3-Methoxyphenyl)-propane-1,3-diol | C_{12}H_{18}O_5 | Different positioning of methoxy group affects properties |

The presence of three methoxy groups in this compound distinguishes it from other compounds in terms of solubility and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

- Antioxidant Activity Study : A study demonstrated that the compound exhibited significant antioxidant activity in cell cultures exposed to oxidative stress. This suggests its potential use in formulations aimed at reducing oxidative damage .

- Tyrosinase Inhibition Mechanism : Research indicated that 1-(2,4-dimethoxy-3-methylpheny)propane (DP), a related compound, inhibited tyrosinase activity significantly more than traditional inhibitors like kojic acid. This finding suggests that similar mechanisms may apply to this compound .

- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties have shown promising results where the compound effectively reduced inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.